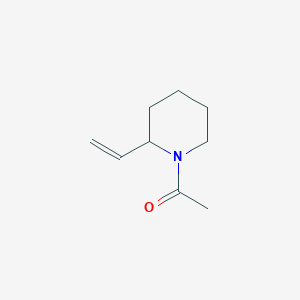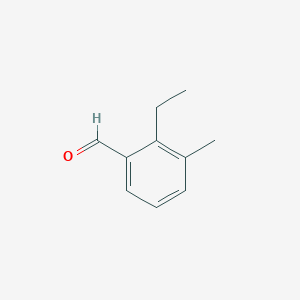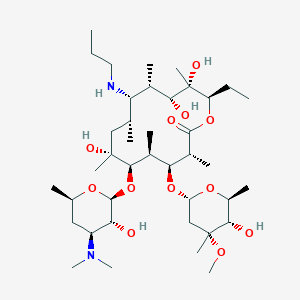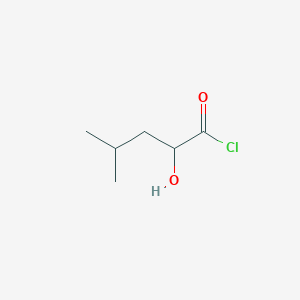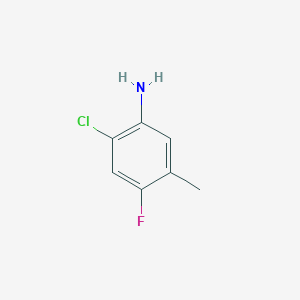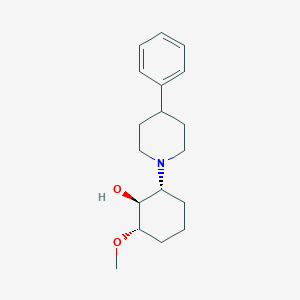
6-Methoxyvesamicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyvesamicol is a chemical compound that is used in scientific research as a tool to study the synaptic vesicle protein vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, and its dysfunction has been implicated in several neurological disorders. 6-Methoxyvesamicol is a potent inhibitor of VAChT and has been used to study the role of VAChT in various physiological and pathological processes.
Mecanismo De Acción
6-Methoxyvesamicol is a potent inhibitor of 6-Methoxyvesamicol and works by binding to the transporter and preventing the uptake of acetylcholine into synaptic vesicles. This leads to a decrease in the release of acetylcholine and a disruption of synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
The inhibition of 6-Methoxyvesamicol by 6-Methoxyvesamicol has several biochemical and physiological effects. It leads to a decrease in the release of acetylcholine, which is a neurotransmitter involved in various physiological processes such as muscle contraction, memory formation, and attention. Additionally, it has been shown to affect the release of other neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Methoxyvesamicol in lab experiments has several advantages. It is a potent and selective inhibitor of 6-Methoxyvesamicol, which allows for the specific study of the role of 6-Methoxyvesamicol in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of 6-Methoxyvesamicol.
However, there are also limitations to the use of 6-Methoxyvesamicol in lab experiments. It is a toxic compound and must be handled with care. Additionally, its potency and selectivity can lead to off-target effects, which must be taken into consideration when interpreting results.
Direcciones Futuras
There are several future directions for the use of 6-Methoxyvesamicol in scientific research. It can be used to study the role of 6-Methoxyvesamicol in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, it can be used to investigate the effects of 6-Methoxyvesamicol inhibition on other physiological processes such as pain and inflammation. Finally, it can be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems.
Métodos De Síntesis
The synthesis of 6-Methoxyvesamicol involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-Methoxyvesamicol.
Aplicaciones Científicas De Investigación
6-Methoxyvesamicol has been used extensively in scientific research to study the role of 6-Methoxyvesamicol in various physiological and pathological processes. It has been used to investigate the effects of 6-Methoxyvesamicol inhibition on synaptic transmission, learning, and memory. Additionally, it has been used to study the role of 6-Methoxyvesamicol in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
120447-25-8 |
|---|---|
Nombre del producto |
6-Methoxyvesamicol |
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1 |
Clave InChI |
NAKRPILSDWVBMV-SQNIBIBYSA-N |
SMILES isomérico |
CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
Otros números CAS |
120447-25-8 |
Sinónimos |
6-methoxyvesamicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



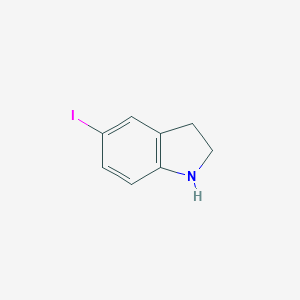
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
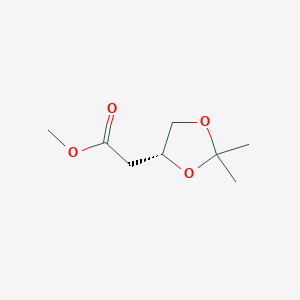
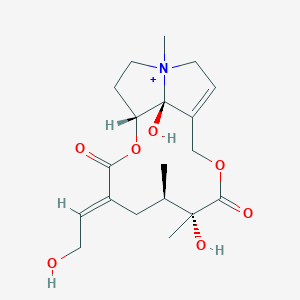
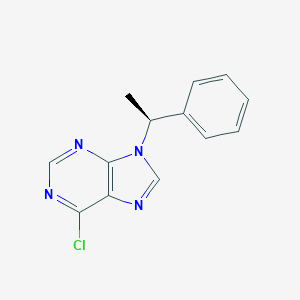
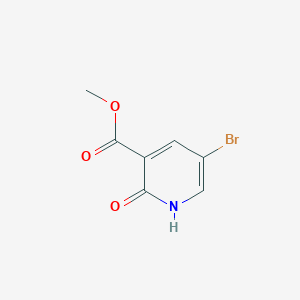
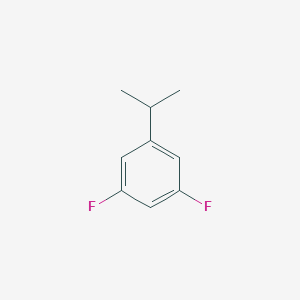
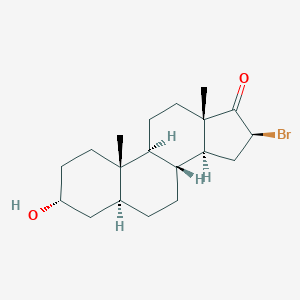
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
